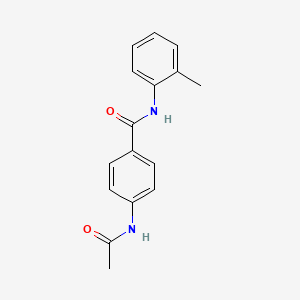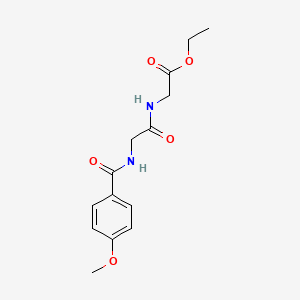![molecular formula C16H17N5O B5522989 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a part of the imidazol and pyrimidinyl derivatives family, known for their varied biological activities and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of closely related compounds involves a series of steps including heating mixtures of amino-imidazole carboxylic acid esters with benzoyl acetate derivatives, leading to complex intermediates before finally achieving the target structure. A novel synthetic route to related compounds involved circuitous series of ring-chain tautomerizations/rearrangements, highlighting the complexity of synthesizing these molecules (Lis, Traina, & Huffman, 1990).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallography and NMR spectroscopy, revealing intricate details about their conformation and tautomeric states. Crystal structure analysis of derivatives has shown that the arrangement of substituents around the imidazole ring plays a significant role in the compound's overall geometry and properties (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclodehydration and reactions with amines, highlighting their reactivity and potential for further functionalization. The formation of mesoionic imidazo[1,2-c]pyrimidin-3-ones from 5-(carboxymethyl)amino-substituted pyrimidines showcases the chemical versatility of this class of compounds (Edstrom, Wei, & Gordon, 1994).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are influenced by the specific substituents and their arrangement on the core structure. For example, the crystal and molecular structures of derivatives have been analyzed, providing insights into their stability and reactivity patterns (Karczmarzyk & Malinka, 2004).
科学的研究の応用
Carcinogenic Mechanisms and Dietary Factors
Epidemiologic and experimental evidence suggests that dietary factors, including heterocyclic amines formed in cooked meats, may influence the incidence of cancer, such as mammary gland cancer. Food-derived heterocyclic amines, including PhIP, formed at parts-per-billion levels in cooked meats, have been implicated in cancer research due to their formation of DNA adducts in the mammary gland after metabolic activation. These findings underscore the need for further experimental studies examining the interaction between heterocyclic amines and dietary factors with respect to carcinogenesis (Snyderwine, 1994).
Synthetic Pathways and Biological Activities
Research into the synthetic pathways and biological activities of compounds with similar scaffolds, such as imidazole derivatives, has revealed their potential as antitumor agents. Various derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities, with some advancing to preclinical testing stages. These structures are of interest for both the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for the creation of novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating a broad spectrum of potential applications beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(2-methylphenyl)imidazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-6-4-5-7-13(10)21-14(22)9-17-16(21)20-15-18-11(2)8-12(3)19-15/h4-9,22H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQOBJGKTWRKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)
![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)